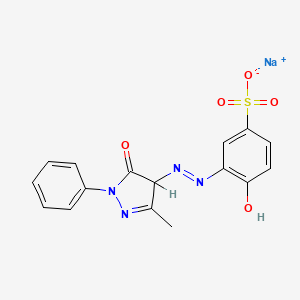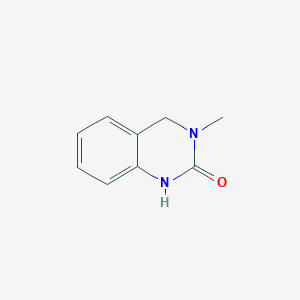
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
概要
準備方法
合成経路と反応条件
3-メチル-1,2,3,4-テトラヒドロキナゾリン-2-オンの合成は、通常、アントラニル酸とメチルイソシアネートを制御された条件下で反応させることで行われます 。反応は、ジメチルスルホキシド(DMSO)などの有機溶媒中で、所望の生成物の形成を促進するために高温で行われます。その後、反応混合物を再結晶またはクロマトグラフィーなどの技術を用いて精製し、純粋な化合物を得ます。
工業的生産方法
工業的な環境では、3-メチル-1,2,3,4-テトラヒドロキナゾリン-2-オンの製造には、反応物を組み合わせ、制御された条件下で加熱する大型のバッチ反応器が使用される場合があります。連続フロー反応器を使用することも、生産プロセスの効率と収率を高めるために採用できます。最終生成物は、通常、工業規模のクロマトグラフィーまたは結晶化技術を用いて単離および精製されます。
化学反応の分析
反応の種類
3-メチル-1,2,3,4-テトラヒドロキナゾリン-2-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、キナゾリノン誘導体を形成するために酸化することができます。
還元: 還元反応によって、この化合物を対応するテトラヒドロ誘導体に転換することができます。
置換: この化合物は、求核置換反応を起こして、異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤は、酸性または塩基性条件下で使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤は、適切な触媒の存在下で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまなキナゾリノン誘導体があり、導入された官能基に応じて、さまざまな生物活性と特性を示す可能性があります。
科学的研究の応用
3-メチル-1,2,3,4-テトラヒドロキナゾリン-2-オンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、また有機合成における試薬として使用されます。
生物学: この化合物は、遺伝子転写の調節に関与するブロモドメイン含有タンパク質に対する阻害効果について研究されています。
医学: がんなどのエピジェネティックな調節異常を伴う疾患に対する治療薬としての可能性を探る研究が進んでいます。
産業: この化合物は、新素材の開発やさまざまな工業用化学物質の合成のための前駆体として使用されます。
作用機序
3-メチル-1,2,3,4-テトラヒドロキナゾリン-2-オンの作用機序は、ヒストンタンパク質上のアセチル化リジン残基を認識することで遺伝子転写を調節するタンパク質であるBRD4のブロモドメインへの結合に関与しています 。BRD4を阻害することにより、この化合物は遺伝子発現を調節し、潜在的に癌細胞の増殖を阻害することができます。
類似の化合物との比較
類似の化合物
- 3-フェニルキナゾリン-2,4-ジチオン
- 3-オキソ-2-(3-フェニル-4-チオキソ-1,2,3,4-テトラヒドロキナゾリン-2-イルチオ)ブタノエート
独自性
類似の化合物と比較して、3-メチル-1,2,3,4-テトラヒドロキナゾリン-2-オンは、BRD4に対する特異的な阻害効果とエピジェネティック研究における潜在的な応用により、独自性を持っています。その構造により、ブロモドメインへの選択的な結合が可能になり、遺伝子転写の調節を研究し、新しい治療薬を開発するための貴重なツールとなっています。
類似化合物との比較
Similar Compounds
- 3-phenylquinazoline-2,4-dithione
- 3-oxo-2-(3-phenyl-4-thioxo-1,2,3,4-tetrahydroquinazolin-2-ylthio)butanoate
Uniqueness
Compared to similar compounds, 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific inhibitory effects on BRD4 and its potential applications in epigenetic research. Its structure allows for selective binding to the bromodomain, making it a valuable tool in studying gene transcription regulation and developing new therapeutic agents.
特性
IUPAC Name |
3-methyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUUQLRYXHAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397239 | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-65-9 | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Methyl-3,4-dihydroquinazolin-2(1H)-one a potential candidate for treating sleeping sickness?
A1: Research indicates that this compound derivatives display promising in vitro activity against Trypanosoma brucei, the parasite responsible for sleeping sickness [, ]. Notably, several derivatives exhibited activity against the parasite without significant toxicity towards human cells. This suggests the potential for developing this compound-based compounds into safer and more effective treatments for this neglected tropical disease.
Q2: How does the structure of this compound influence its biological activity?
A2: Studies investigating the structure-activity relationship (SAR) of this compound derivatives have revealed that substitutions at the N1 and C6 positions significantly impact the compound's anti-trypanosomal activity []. This suggests that modifying these specific positions could be key to optimizing its potency and selectivity against the target parasite.
Q3: Beyond its potential in treating sleeping sickness, what other therapeutic applications are being explored for this compound derivatives?
A3: Research suggests that this compound derivatives also possess monoamine oxidase (MAO) inhibition properties [, ]. MAO enzymes play a crucial role in regulating neurotransmitters in the brain, and their dysfunction is implicated in various neurological and psychiatric disorders. The ability of these derivatives to inhibit MAO opens up potential avenues for their development as therapeutic agents for conditions such as depression, Parkinson's disease, and Alzheimer's disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
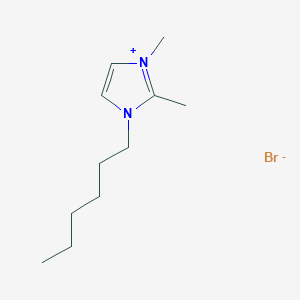

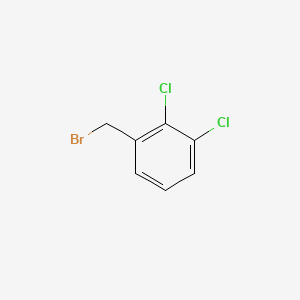



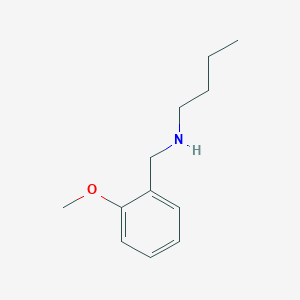

![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)
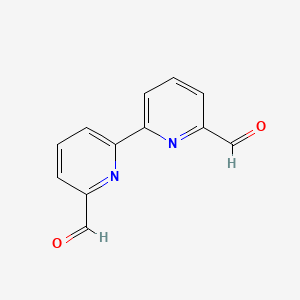
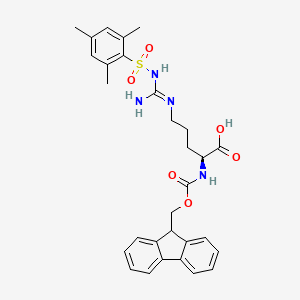
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)
